1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Description
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a complex organic compound that features a unique combination of functional groups, including a chloropyrazole, a benzodioxin, and a thiourea moiety
Properties
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-10-21-24(12-14)11-13-2-1-3-15(8-13)22-19(27)23-16-4-5-17-18(9-16)26-7-6-25-17/h1-5,8-10,12H,6-7,11H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIYRIDHBRBKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC(=C3)CN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves multi-step organic reactions
Chloropyrazole Synthesis: The chloropyrazole can be synthesized by reacting 4-chloropyrazole with an appropriate alkylating agent under basic conditions.
Benzodioxin Introduction: The benzodioxin moiety can be introduced through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Thiourea Formation: The final step involves the reaction of the chloropyrazole-benzodioxin intermediate with thiourea under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyrazole can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Use as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the chloropyrazole and benzodioxin groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.
1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thioamide: Similar structure but with a thioamide moiety.
Uniqueness
The presence of the thiourea moiety in 1-{3-[(4-chloropyrazol-1-yl)methyl]phenyl}-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea provides unique hydrogen bonding capabilities and potential reactivity compared to its urea and thioamide analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
